molecular formula C23H21N5O2 B2462235 3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-25-4

3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2462235
CAS No.: 896292-25-4
M. Wt: 399.454
InChI Key: HQLQXTVVNWETSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine analog. Purine analogs are often found in various pharmaceuticals due to their ability to interfere with DNA and RNA synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives of imidazo[2,1-f]purine-2,4-dione, including those structurally related to 3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their pharmacological properties. Compounds in this series have been found to exhibit potent ligand activity for 5-HT(1A) receptors, a type of serotonin receptor. These compounds, such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrated anxiolytic-like and antidepressant activities in preclinical studies, indicating their potential as novel therapeutic agents for anxiety and depression (Zagórska et al., 2009).

Biological Evaluation for Antidepressant Agents

In another study, 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity to serotonin receptors and as inhibitors of phosphodiesterase enzymes. These studies identified potent receptor ligands with antidepressant and anxiolytic potential. The research indicated the importance of fluorinated arylpiperazinylalkyl derivatives in developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Antagonistic Activity on Adenosine Receptors

A series of new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, structurally related to the compound of interest, were synthesized and evaluated for their activity as antagonists at A(3) adenosine receptors. These compounds, such as 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, demonstrated potent and selective antagonistic activity, suggesting potential therapeutic applications (Baraldi et al., 2005).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, given the known activities of similar purine analogs . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

2-ethyl-4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-4-26-21(29)19-20(25(3)23(26)30)24-22-27(19)14-18(16-8-6-5-7-9-16)28(22)17-12-10-15(2)11-13-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLQXTVVNWETSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.